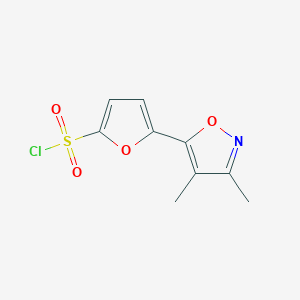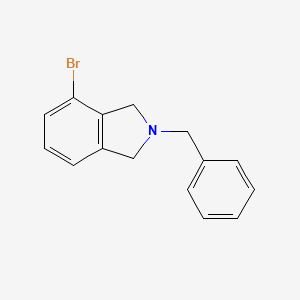
2-苄基-4-溴代异吲哚啉
描述
2-Benzyl-4-bromoisoindoline is a chemical compound belonging to the isoindoline family. It has a molecular weight of 288.19 and its IUPAC name is 2-benzyl-4-bromoisoindoline . It appears as a light-red to brown liquid .
Molecular Structure Analysis
The molecular formula of 2-Benzyl-4-bromoisoindoline is C15H14BrN . The InChI code for this compound is 1S/C15H14BrN/c16-15-8-4-7-13-10-17 (11-14 (13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 .Physical And Chemical Properties Analysis
2-Benzyl-4-bromoisoindoline has a density of 1.4±0.1 g/cm3 . It has a boiling point of 354.0±42.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8 °C .科学研究应用
合成及化学反应
4-溴代-1,2-二氢异喹啉的合成:何等人(2016)的一项研究探索了使用铑催化剂从 4-(2-(溴甲基)苯基)-1-磺酰基-1,2,3-三唑合成高度官能化的 4-溴代-1,2-二氢异喹啉。在此反应中分子内形成的溴化阳离子在 2-苄基-4-溴代异吲哚啉的背景下具有重要意义。
功能化硝酮的前体:Micallef 等人(1999)描述了溴代异吲哚啉作为稳定四烷基异吲哚啉硝酮前体,具体提到 2-苄基-1,1,3,3-四甲基异吲哚啉经过氧化脱苄基生成溴胺 (Micallef 等人,1999)。
异吲哚啉衍生物的无催化剂合成:谢等人(2017)报道了一种稠合 1,2,3-三唑和异吲哚啉衍生物的无催化剂合成,其中带有邻位取代的 α,β-不饱和酮部分的苄基溴化物是关键前体,与涉及 2-苄基-4-溴代异吲哚啉的合成相关 (谢等人,2017)。
生物学应用
胆碱酯酶抑制剂:Pizova 等人(2017)合成了一系列苄基 (2S)-2-(芳基氨基甲酰基)吡咯烷-1-羧酸酯,证明了苄基相关化合物在抑制乙酰胆碱酯酶和丁酰胆碱酯酶方面的潜力,这可能会推论到 2-苄基-4-溴代异吲哚啉衍生物 (Pizova 等人,2017)。
抗癌剂:唐等人(2017)研究了苄基亚砜 2-吲哚啉酮衍生物作为潜在的抗癌剂。这项研究强调了苄基化合物在开发新的抗癌疗法中的相关性,这可以扩展到 2-苄基-4-溴代异吲哚啉相关化合物 (唐等人,2017)。
安全和危害
作用机制
Target of Action
The primary target of 2-Benzyl-4-bromoisoindoline is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
2-Benzyl-4-bromoisoindoline interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the biochemical pathways that the receptor is involved in .
Biochemical Pathways
The dopamine receptor D2 is involved in various biochemical pathways. Dopamine receptors mediate their physiological responses by interacting with G proteins and inhibiting the cyclic AMP-producing enzyme adenylate cyclase . The modulation of these receptors by 2-Benzyl-4-bromoisoindoline can therefore affect these pathways and their downstream effects .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which 2-benzyl-4-bromoisoindoline belongs, have good affinities and some pharmacokinetic parameters .
Result of Action
It is known that modulation of the dopamine receptor d2 can have various effects, including the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-4-bromoisoindoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the dopamine receptor D2 . .
生化分析
Biochemical Properties
2-Benzyl-4-bromoisoindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-Benzyl-4-bromoisoindoline and cytochrome P450 can lead to the modulation of enzyme activity, potentially affecting the metabolic pathways of other compounds. Additionally, 2-Benzyl-4-bromoisoindoline may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-Benzyl-4-bromoisoindoline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Benzyl-4-bromoisoindoline can affect gene expression and cellular metabolism. Furthermore, this compound has been observed to impact cell proliferation and apoptosis, suggesting its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, 2-Benzyl-4-bromoisoindoline exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, the binding of 2-Benzyl-4-bromoisoindoline to cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-4-bromoisoindoline have been observed to change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-Benzyl-4-bromoisoindoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects .
Dosage Effects in Animal Models
The effects of 2-Benzyl-4-bromoisoindoline in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. Studies have shown that high doses of 2-Benzyl-4-bromoisoindoline can result in toxic effects, including cellular damage and apoptosis. These findings underscore the importance of determining the appropriate dosage when using this compound in research .
Metabolic Pathways
2-Benzyl-4-bromoisoindoline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the modulation of metabolic flux and changes in metabolite levels. The compound may also influence the activity of other enzymes involved in metabolic processes, thereby affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-Benzyl-4-bromoisoindoline within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, potentially impacting its efficacy. Studies have shown that 2-Benzyl-4-bromoisoindoline can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-Benzyl-4-bromoisoindoline is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Benzyl-4-bromoisoindoline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action .
属性
IUPAC Name |
2-benzyl-4-bromo-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCBVDGJELFHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681058 | |
| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923590-78-7 | |
| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
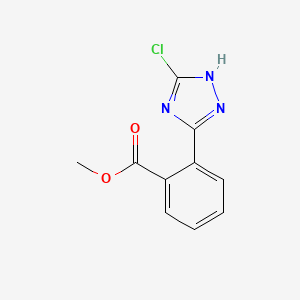
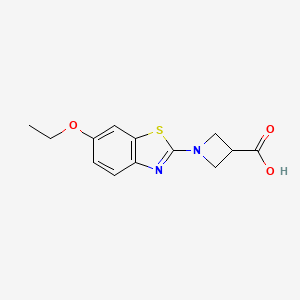
![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)
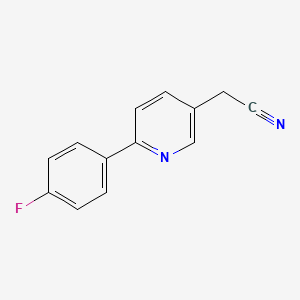
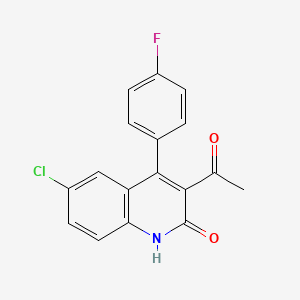
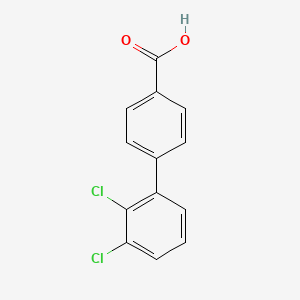
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)
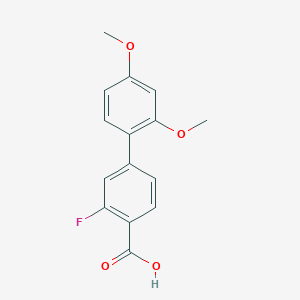
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)
